molecular formula C21H15NO5 B12462748 2-Oxo-2-phenylethyl 2'-nitrobiphenyl-4-carboxylate

2-Oxo-2-phenylethyl 2'-nitrobiphenyl-4-carboxylate

Cat. No.: B12462748
M. Wt: 361.3 g/mol
InChI Key: VIEXKDDMOWQVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that features a nitro group, a biphenyl structure, and a carboxylate ester

Preparation Methods

The synthesis of 2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 2-oxo-2-phenylethyl alcohol with 2’-nitro-[1,1’-biphenyl]-4-carboxylic acid under acidic conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the biphenyl structure can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

phenacyl 4-(2-nitrophenyl)benzoate

InChI

InChI=1S/C21H15NO5/c23-20(16-6-2-1-3-7-16)14-27-21(24)17-12-10-15(11-13-17)18-8-4-5-9-19(18)22(25)26/h1-13H,14H2

InChI Key

VIEXKDDMOWQVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.